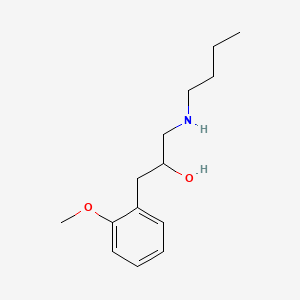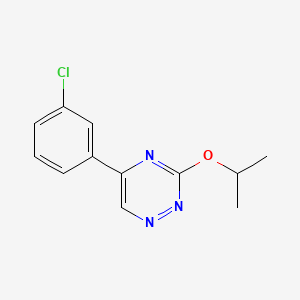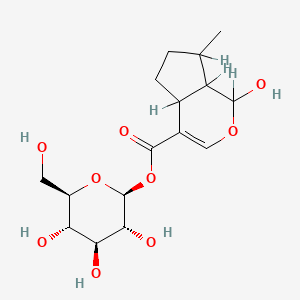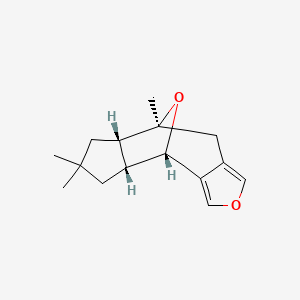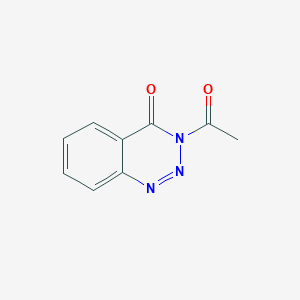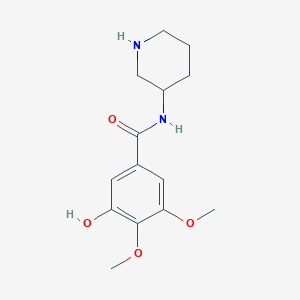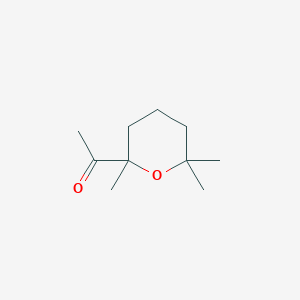![molecular formula C9H16O2 B14456157 2-[(But-3-en-2-yl)oxy]oxane CAS No. 72908-63-5](/img/structure/B14456157.png)
2-[(But-3-en-2-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-en-2-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-2-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, treating an epoxide with trimethyloxosulfonium ylide can lead to the formation of oxetanes, which can then be further manipulated to form oxane derivatives . Another method involves the use of sodium anion of an NTs-sulfoximine, which can facilitate the formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as epoxide ring opening, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-3-en-2-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxane ring into more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce saturated oxanes, and substitution can introduce various functional groups into the oxane ring.
Aplicaciones Científicas De Investigación
2-[(But-3-en-2-yl)oxy]oxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving oxane derivatives.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 2-[(But-3-en-2-yl)oxy]oxane exerts its effects involves interactions with molecular targets and pathways within the cell. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A similar oxane compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
Psoralens: Compounds with a furanocoumarin skeleton that share some structural similarities with oxanes.
Uniqueness
2-[(But-3-en-2-yl)oxy]oxane is unique due to its specific structural features, such as the presence of a but-3-en-2-yl group attached to the oxane ring
Propiedades
Número CAS |
72908-63-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-but-3-en-2-yloxyoxane |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)11-9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
BNMTZMVOUYLKCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



